Triple-Target Engagement vs Single/Dual Inhibitors
NDs-IN-1 was designed and computationally evaluated as a simultaneous inhibitor of hBACE-1, hAChE, and hMAO-B, a three-target combination not commonly found in a single small molecule [1]. The primary reference paper reports in silico multi-targeting inhibitory properties across 26 Homo sapiens-type enzymes, with NDs-IN-1 (Compound 3g) identified as one of the 'hit' compounds from the 3a–h series [1]. In contrast, the clinically approved Alzheimer's drug Donepezil is a selective, reversible AChE inhibitor with no meaningful activity against BACE-1 or MAO-B at therapeutic concentrations [2]. Similarly, the experimental triple inhibitor AChE-IN-11 (compound 5C) targets AChE/MAO-B/BACE1 with experimentally determined IC50 values of 7.9 µM, 9.9 µM, and 8.3 µM respectively, but also functions as a metal ion chelator, introducing an additional mechanism not present in NDs-IN-1 . No direct head-to-head comparison data exist between NDs-IN-1 and any of these comparators.
| Evidence Dimension | Number of primary neurodegenerative targets simultaneously engaged (hBACE-1, hAChE, hMAO-B) |
|---|---|
| Target Compound Data | 3 targets (hBACE-1, hAChE, hMAO-B) — computational docking prediction only; no experimental IC50 values available [1] |
| Comparator Or Baseline | Donepezil: 1 target (hAChE, IC50 ≈ 22–33 nM experimental) [2]; AChE-IN-11: 3 targets (hAChE IC50=7.9 µM, MAO-B IC50=9.9 µM, BACE1 IC50=8.3 µM, experimental) |
| Quantified Difference | Target breadth: NDs-IN-1 (3 targets, in silico) = AChE-IN-11 (3 targets, experimental) > Donepezil (1 target, experimental). No quantitative potency comparison is possible for NDs-IN-1 due to absence of experimental IC50 data. |
| Conditions | Computational: Molecular docking against crystal structures of hBACE-1, hAChE, and hMAO-B [1]; Experimental comparators: FRET-based BACE-1 assay, Ellman's method for AChE, Amplex Red for MAO-B |
Why This Matters
For research programs requiring simultaneous interrogation of all three Alzheimer's-relevant pathways (amyloidogenic, cholinergic, and oxidative stress), NDs-IN-1 offers a computationally predicted polypharmacology profile that single-target agents like Donepezil cannot provide, though users must account for the absence of experimental validation.
- [1] Mousavi H, Rimaz M, Zeynizadeh B. Practical Three-Component Regioselective Synthesis of Drug-Like 3-Aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnolines as Potential Non-Covalent Multi-Targeting Inhibitors To Combat Neurodegenerative Diseases. ACS Chem Neurosci. 2024 May 1;15(9):1828-1881. View Source
- [2] Sugimoto H, Ogura H, Arai Y, et al. Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. Jpn J Pharmacol. 2002;89(1):7-20. View Source
